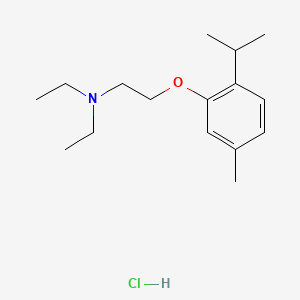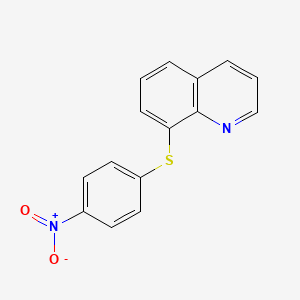![molecular formula C17H18N2S B12000971 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- CAS No. 62871-47-0](/img/structure/B12000971.png)
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzimidazole core with a 2-[(2-methylpropyl)thio]phenyl substituent, which can influence its chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by the introduction of the 2-[(2-methylpropyl)thio]phenyl group. One common method includes:
Condensation Reaction: o-Phenylenediamine reacts with 2-[(2-methylpropyl)thio]benzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate formed undergoes cyclization to form the benzimidazole ring.
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 2-[(2-methylpropyl)thio] group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophilic substitution reactions can occur on the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Sulfoxides and Sulfones: From oxidation reactions.
Amines: From reduction reactions.
N-Substituted Benzimidazoles: From substitution reactions.
科学的研究の応用
1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. Benzimidazole derivatives are known to interact with DNA and proteins, making them useful in drug design.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- involves its interaction with molecular targets such as enzymes, receptors, or DNA. The benzimidazole core can intercalate with DNA, disrupting its function, while the 2-[(2-methylpropyl)thio]phenyl group can enhance binding affinity and specificity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, altering the enzyme’s conformation and function.
Similar Compounds:
- 1H-Benzimidazole, 2-phenyl-
- 1H-Benzimidazole, 2-methyl-
- 1H-Benzimidazole, 2-(methylthio)-
Comparison: 1H-Benzimidazole, 2-[2-[(2-methylpropyl)thio]phenyl]- is unique due to the presence of the 2-[(2-methylpropyl)thio]phenyl group, which can significantly influence its chemical reactivity and biological activity compared to other benzimidazole derivatives. This substituent can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability. Additionally, the sulfur atom in the thioether group can participate in specific interactions with biological targets, providing unique pharmacological properties.
This compound’s distinct structure and properties make it a valuable subject for further research and development in various scientific fields.
特性
| 62871-47-0 | |
分子式 |
C17H18N2S |
分子量 |
282.4 g/mol |
IUPAC名 |
2-[2-(2-methylpropylsulfanyl)phenyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H18N2S/c1-12(2)11-20-16-10-6-3-7-13(16)17-18-14-8-4-5-9-15(14)19-17/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChIキー |
IKBSWTZMWQXRMG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=CC=CC=C1C2=NC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-{[(E)-(4-methylphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12000903.png)

![3-(1H-benzotriazol-1-yl)-N'-[(1E,2E)-3-phenylprop-2-en-1-ylidene]propanehydrazide](/img/structure/B12000913.png)

![5-(4-chlorophenyl)-4-{[(E)-phenylmethylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000921.png)
![Methyl 2-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12000928.png)
![5-(2-Bromophenyl)-7,9-dichloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000929.png)
![1-(3-methylphenyl)-3-[(E)-[(E)-3-phenylprop-2-enylidene]amino]thiourea](/img/structure/B12000936.png)
![N-(3-hydroxyphenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide](/img/structure/B12000940.png)



